Reticulol

Phosphodiesterase inhibition Isocoumarin SAR cAMP signaling

Standard PDE or Topo I inhibitors often lack the dual-target profile needed to interrogate cAMP/DNA damage crosstalk in melanoma models. Reticulol (CAS 26246-41-3) solves this with a single-agent, dual PDE (IC50=41 µM) and Topo I (45 µM) inhibition profile, enabling robust pathway modulation. - Dual PDE/Topo I inhibition in one molecule; avoids multi-agent dosing complexity - Proven in vivo efficacy in B16F10 melanoma model (10-50 mg/kg IV monotherapy) - Induces necrosis at 200 µM via Topo I, offering a distinct tool for non-apoptotic death studies Supplied as white to off-white solid, ≥98% purity, stored and shipped at -20°C. For R&D use only.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 26246-41-3
Cat. No. B1680551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReticulol
CAS26246-41-3
SynonymsReticulol;  6,8-dihydroxy-7-methoxy-3-methyl Isocoumarin, NSC 294978; 
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
InChIInChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
InChIKeyLREZRXWUEZCZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reticulol Procurement Guide: Isocoumarin Antibiotic with Defined PDE and Topoisomerase I Inhibition


Reticulol (CAS 26246-41-3) is a naturally occurring isocoumarin antibiotic first isolated from Streptomyces rubrireticuli [1]. It is chemically characterized as 3-methyl-6,8-dihydroxy-7-methoxyisocoumarin [2]. This compound is recognized for its dual inhibitory activity against cyclic AMP phosphodiesterase (PDE) and DNA topoisomerase I (Topo I) [3]. As a microbial secondary metabolite, reticulol has been investigated for its cytotoxic and anti-metastatic properties in various tumor models [4].

Dual PDE and Topoisomerase I inhibition studies
Cell cytotoxicity endpoint review in tumor models
In vivo melanoma metastasis model research

Reticulol's Dual PDE and Topo I Inhibition Profile Limits Simple Analog Substitution


The isocoumarin class contains diverse compounds with distinct biological profiles, and reticulol's specific substitution pattern—6,8-dihydroxy-7-methoxy on the isocoumarin core—is critical for its potent topoisomerase I inactivation and associated anti-metastatic effects [1]. Simple analogs, such as the 6-O-methyl derivative (6-O-methylreticulol), show reduced PDE inhibitory potency, while structurally distinct anti-angiogenic isocoumarins like NM-3 operate through a completely different mechanism (VEGF inhibition) and exhibit divergent tumor cell selectivity [2]. Consequently, substitution of reticulol with a generic isocoumarin or PDE inhibitor cannot be expected to replicate its specific combination of Topo I targeting and in vivo anti-metastatic activity in B16F10 melanoma models [3].

Reticulol
C6-hydroxyl essential for robust PDE inhibition.
6‑O‑Methylreticulol
Additional methyl ether reduces PDE potency; inhibition profile may not replicate.
Reticulol
Directly targets tumor cell lines (B16F10, A427).
NM‑3
Selectively targets endothelial cells via VEGF inhibition; divergent tumor‑cell selectivity.

Reticulol Differentiation Evidence: Quantified Performance Against Key Comparators


Reticulol vs. 6-O-Methylreticulol: cAMP PDE Inhibitory Potency Comparison

Reticulol inhibits cAMP phosphodiesterase with an IC50 of 41 µM . In contrast, its close structural analog 6-O-methylreticulol, which possesses an additional methyl ether at the C-6 position, exhibits only weak inhibitory activity against the same enzyme .

PDE Inhibition
Head‑to‑head
Reticulol IC50 41 µM
6‑O‑Methylreticulol: weak inhibition
C6‑hydroxyl critical for PDE inhibition context.
In vitro enzyme assay; compare free phenol vs. methyl ether.
Phosphodiesterase inhibition Isocoumarin SAR cAMP signaling

Reticulol vs. NM-3: Divergent Tumor Cell Selectivity Profiles

Reticulol exhibits potent in vitro cytotoxicity against the human lung tumor cell line A427 and the mouse melanoma cell line B16F10 . In stark contrast, the anti-angiogenic isocoumarin NM-3 is cytotoxic to human umbilical vein endothelial cells (HUVECs) but shows no cytotoxicity against Lewis lung carcinoma (LLC) or Seg-1 esophageal adenocarcinoma cells in clonogenic survival assays [1].

Cell Selectivity
Reported
Reticulol cytotoxic to A427, B16F10 tumor cells
NM‑3 cytotoxic to HUVECs, not to LLC/Seg‑1 tumor cells
Directs tumor‑cell vs. endothelial‑cell targeting interpretation.
Cross‑study comparable; confirm in your cell panel.
Cytotoxicity Isocoumarin selectivity Tumor cell lines

Reticulol Demonstrates In Vivo Anti-Metastatic Efficacy in the B16F10 Melanoma Model

In a B16F10 melanoma mouse model, intravenous administration of reticulol at 10 mg/kg and 50 mg/kg on days 3 and 5 post-tumor implantation significantly inhibited tumor growth and blocked lung metastasis [1]. Furthermore, the combination of reticulol (5 mg/kg) with Adriamycin (1 mg/kg) showed enhanced retardation of tumor growth compared to Adriamycin alone (1 mg/kg) [2].

In Vivo Metastasis
Reported
Inhibited tumor growth and blocked lung metastasis
Combined with adriamycin enhanced retardation
Melanoma metastasis model‑response context.
B16F10 IV model; monotherapy and combination regimen.
In vivo efficacy Anti-metastasis B16F10 melanoma Lung metastasis

Reticulol's Topoisomerase I Inhibition at 45 µM Correlates with Necrotic Cell Death in B16F10 Melanoma

Reticulol inhibits DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells, preventing DNA replication and transcription . This inhibition correlates with the induction of necrotic cell death, as shown by annexin V/propidium iodide staining in B16F10 cells treated with 200 µM reticulol [1].

Topo I Mechanism
Reported
Topo I inhibition at 45 µM
Necrosis induction at 200 µM (B16F10)
Topo I inhibition linked to necrotic cell death pathway.
Mechanism confirmed in B16F10; necrosis, not apoptosis.
Topoisomerase I inhibition DNA damage Necrosis Mechanism of action

Reticulol Application Scenarios: Where Its Differentiated Profile Delivers Value


Investigating cAMP-Mediated Signaling Pathways with a Dual-Action Inhibitor

Researchers seeking to modulate cAMP levels while simultaneously probing DNA damage response pathways will find reticulol's dual PDE (IC50 = 41 µM) and Topo I (45 µM) inhibition profile uniquely suited for such studies [1]. Unlike the analog 6-O-methylreticulol, reticulol retains potent PDE inhibition, enabling robust interrogation of cAMP-dependent processes .

Preclinical Studies of Melanoma Metastasis and Tumor Growth

Reticulol is a strong candidate for in vivo studies focused on inhibiting B16F10 melanoma growth and lung metastasis [1]. Its demonstrated efficacy as both a monotherapy (10-50 mg/kg, IV) and in combination with Adriamycin (5 mg/kg + 1 mg/kg) provides a solid foundation for exploring novel therapeutic regimens [2].

Mechanistic Studies of Topoisomerase I-Mediated Necrosis in Cancer

Investigators exploring non-apoptotic cell death pathways in melanoma can leverage reticulol's well-characterized ability to induce necrosis at 200 µM through Topo I inhibition [1]. This contrasts with many Topo I inhibitors that primarily trigger apoptosis, offering a unique tool for studying necrotic cell death mechanisms in cancer .

Application
Selection Property
Validation Focus
cAMP signaling pathway studies
Dual PDE/Topo I inhibition
PDE activity and Topo I cleavage assays
Melanoma metastasis model studies
In vivo model‑response context
Metastasis inhibition and tumor growth endpoints
Topoisomerase I‑induced necrosis studies
Topo I inhibition mechanism
Necrosis induction and DNA damage endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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